rac 5-Hydroxymethyl Desisopropyl Tolterodine
Overview
Description
rac 5-Hydroxymethyl Desisopropyl Tolterodine: is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . It is a metabolite of tolterodine, which is used to treat overactive bladder. This compound is known for its role as a muscarinic receptor antagonist, which helps in reducing bladder contractions and alleviating symptoms of urinary incontinence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 5-Hydroxymethyl Desisopropyl Tolterodine involves multiple steps, starting from the precursor tolterodine. The key step in the synthesis is the hydroxylation of the tolterodine molecule to introduce the hydroxymethyl group. This can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: rac 5-Hydroxymethyl Desisopropyl Tolterodine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
rac 5-Hydroxymethyl Desisopropyl Tolterodine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. By binding to these receptors, it inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete emptying of the bladder. This action helps in alleviating symptoms of urinary incontinence and overactive bladder .
Comparison with Similar Compounds
Tolterodine: The parent compound, used to treat overactive bladder.
Fesoterodine: Another metabolite of tolterodine with similar pharmacological properties.
Oxybutynin: A muscarinic receptor antagonist used for similar therapeutic purposes.
Uniqueness: rac 5-Hydroxymethyl Desisopropyl Tolterodine is unique due to its specific hydroxymethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and therapeutic applications, particularly in the context of urinary disorders .
Properties
IUPAC Name |
4-(hydroxymethyl)-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158451 | |
Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480432-16-4 | |
Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480432-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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